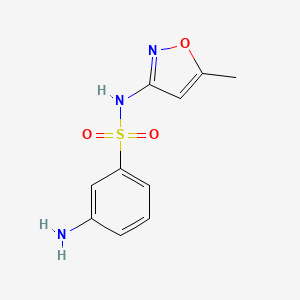

3-氨基-N-(5-甲基-1,2-噁唑-3-基)苯乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-AMINO-N-(5-Methyl-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group and an oxazole ring. The oxazole ring contains one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.28 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved sources.科学研究应用

合成和结构分析

研究阐明了与 3-AMINO-N-(5-Methyl-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE 相关的衍生物的合成和晶体结构,展示了其在新型化合物制造中的效用。例如,Subashini 等人(2009 年)详细介绍了从该化合物衍生的新型席夫碱的合成和晶体结构,展示了由于分子内氢键和 π-π 堆积相互作用而产生特定构象的复杂分子的创造潜力 (Subashini 等人,2009 年)。类似地,其他研究合成了磺酰胺衍生物并对其进行了表征,探索互变异构和晶体形式以了解其结构动力学和相互作用 (Branowska 等人,2022 年)。

生物学评价

对磺酰胺衍生化合物的研究也探索了它们的生物活性。Chohan 和 Shad(2011 年)合成了磺酰胺衍生的配体及其过渡金属配合物,并通过各种物理、光谱和分析数据对其进行了表征。这些化合物表现出中等到显着的抗菌和抗真菌活性,突出了磺酰胺类分子的治疗潜力 (Chohan & Shad,2011 年)。

理论研究

理论和计算研究提供了对磺酰胺衍生物的电子性质和反应性的见解。例如,Sarojini 等人(2012 年)使用密度泛函理论 (DFT) 分析了 4-甲基-N-(萘-1-基)苯磺酰胺,通过自然键轨道分析揭示了稳定性机制,并突出了分子的电子特性 (Sarojini 等人,2012 年)。

未来方向

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Oxazole derivatives have been gaining attention in recent times due to their wide spectrum of biological activities . Therefore, this compound, as an oxazole derivative, could be a potential candidate for future pharmaceutical research.

作用机制

Target of Action

It’s structurally related to sulfamethoxazole , a sulfonamide antibiotic, suggesting it may also target bacterial enzymes.

Mode of Action

It’s known that sulfonamides like sulfamethoxazole inhibit the enzyme dihydropteroate synthase, preventing the synthesis of bacterial folic acid, which is essential for bacterial growth . This compound may have a similar mode of action.

Biochemical Pathways

The compound is involved in the synthesis of oxazolines and their oxidation to oxazoles . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

Pharmacokinetics

Its solubility in dioxane, dmf, and dmso suggests it may have good bioavailability.

Result of Action

A compound with a similar structure showed a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria enterococcus faecium, enterococcus faecalis and gram-negative bacteria escherichia coli .

Action Environment

The compound is stable to air and moisture . It’s also involved in the photocatalytic degradation of Sulfamethoxazole (SMX), a sulfonamide antibiotic

属性

IUPAC Name |

3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-5-10(12-16-7)13-17(14,15)9-4-2-3-8(11)6-9/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKFUEYDLXFJPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate](/img/structure/B2994487.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2994488.png)

![5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2994489.png)

![N-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-N-[(1-methoxycyclohexyl)methyl]prop-2-enamide](/img/structure/B2994490.png)

![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![3-methyl-N-{6-[4-(piperidin-1-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2994500.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate](/img/structure/B2994501.png)

![Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2994504.png)